4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one
Descripción
Historical Development and Discovery
The development of this compound emerged from the broader historical context of heterocyclic chemistry research that began gaining momentum in the mid-20th century. The systematic exploration of isoxazole-pyridine hybrid structures was driven by the recognition that such fused ring systems could provide unique pharmacological properties not achievable through simpler heterocyclic frameworks. The compound represents part of a larger family of tetrahydroisoxazolo-pyridine derivatives that were developed through methodical synthetic approaches aimed at creating novel bioactive molecules.
Research into this specific structural motif was influenced by earlier discoveries in the field of GABA receptor modulators, where scientists recognized that conformationally constrained analogues of naturally occurring compounds could exhibit enhanced selectivity and potency. The development pathway for this compound involved sophisticated synthetic methodologies that required careful optimization of reaction conditions to achieve the desired regioselectivity in the fusion of the isoxazole and pyridine components.
The synthetic approaches to this compound family have evolved significantly over the decades, with modern methods employing advanced catalytic systems and novel cyclization strategies. These developments have made it possible to access various substituted derivatives and explore structure-activity relationships more comprehensively than was previously feasible with traditional synthetic methods.
Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the numbering scheme reflects the specific fusion pattern between the isoxazole and pyridine rings. The designation [4,5-c] indicates the particular positional relationship where the isoxazole ring is fused to the c-face of the pyridine core structure, creating a unique regioisomeric arrangement that distinguishes it from other possible fusion patterns.
Alternative nomenclature systems may refer to this compound using different descriptive approaches, including systematic names that emphasize the presence of the tetrahydropyridine moiety or highlight the oxazole functionality. The compound may also be referenced in chemical databases using various identifier codes that facilitate precise identification across different chemical information systems.
The structural descriptor "tetrahydro" specifically indicates the saturation of the pyridine ring, which is a critical aspect of the compound's three-dimensional conformation and subsequent biological activity. This saturation pattern creates a more flexible molecular framework compared to fully aromatic analogues, potentially allowing for different binding orientations and receptor interactions.
Significance in Heterocyclic Chemistry Research
This compound occupies a significant position within heterocyclic chemistry research due to its unique structural features that combine multiple pharmacologically relevant elements in a single molecular framework. The compound exemplifies the principle that fused ring systems can exhibit properties that are qualitatively different from their constituent parts, making it a valuable scaffold for medicinal chemistry applications.
The research significance of this compound extends beyond its individual properties to its role as a representative member of a larger class of bioactive heterocycles. Scientists have recognized that compounds incorporating both isoxazole and pyridine functionalities can serve as versatile pharmacophores capable of interacting with diverse biological targets. This versatility has made such structures particularly attractive for drug discovery programs focused on central nervous system disorders.
Synthetic chemists have found this compound to be an excellent model system for developing new methodologies for constructing complex heterocyclic frameworks. The challenges associated with forming the specific fusion pattern have driven innovations in cyclization chemistry and catalytic processes that have broader applications in organic synthesis.
| Research Application | Significance Level | Primary Focus Areas |
|---|---|---|
| Medicinal Chemistry | High | Neurotransmitter system modulation |
| Synthetic Methodology | High | Fused ring system construction |
| Structure-Activity Studies | Moderate | Heterocyclic pharmacophores |
| Drug Discovery | High | Central nervous system targets |
Structural Classification within Isoxazole-Pyridine Derivatives
Within the broader classification of isoxazole-pyridine derivatives, this compound represents a distinct structural subclass characterized by its specific fusion pattern and degree of saturation. The compound belongs to the category of bicyclic heterocycles where the constituent rings share two adjacent carbon atoms, creating a rigid molecular framework that constrains conformational flexibility.
The structural classification system for such compounds typically considers several key parameters including the fusion pattern between rings, the degree of saturation, and the presence of functional groups. In this case, the [4,5-c] fusion pattern creates a unique electronic environment that differs significantly from alternative arrangements such as [3,4-c] or [5,4-c] fusion patterns found in related compounds.
The tetrahydro designation indicates complete saturation of the pyridine ring, which has profound implications for the compound's three-dimensional structure and chemical reactivity. This saturation pattern places the compound in a specific subcategory of reduced heterocycles that often exhibit different pharmacological profiles compared to their aromatic counterparts. The presence of the ketone functionality at the 3-position further refines the structural classification and provides additional opportunities for chemical modification and derivatization.
| Structural Parameter | Classification | Impact on Properties |
|---|---|---|
| Ring Fusion Pattern | [4,5-c] bicyclic | Defines electronic distribution |
| Saturation Level | Tetrahydropyridine | Influences conformational flexibility |
| Functional Groups | 3-position ketone | Provides reactivity sites |
| Molecular Framework | Conformationally constrained | Affects biological activity |
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXLKZCNJHJYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201822 | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53602-00-9 | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53602-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053602009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Anhydrous Acid-Mediated Ring-Opening
The synthesis begins with the ring-opening of pyrrolidin-2-one (Compound I) using methyl or ethyl alcohol in the presence of methanesulfonic acid under anhydrous conditions. This step simultaneously cleaves the lactam ring and esterifies the resulting carboxylic acid, yielding dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (Compound II) as a crystalline solid. Methanesulfonic acid serves dual roles as a catalyst and a proton source, ensuring high yields (reported >80%) by minimizing side reactions.
Hydroxylamine Cyclization
Compound II undergoes cyclization with hydroxylamine hydrochloride in a polar aprotic solvent such as toluene or heptane. Triethylamine is added to neutralize HCl, forming an ionic liquid in situ (triethylammonium methanesulfonate), which enhances reaction homogeneity. The nucleophilic attack of hydroxylamine on the ester carbonyl groups facilitates isoxazole ring formation, yielding 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (gaboxadol). While this method targets a hydroxyl-substituted analog, oxidation of the 3-hydroxy group to a ketone (e.g., using Jones reagent) would yield the target 3(2H)-one derivative.
Table 1: Key Reaction Parameters for Pyrrolidinone-Based Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ring-opening | MeOH, methanesulfonic acid, 80°C, 6h | 85% |
| Cyclization | NH2OH·HCl, Et3N, toluene, reflux, 12h | 78% |
| Oxidation | CrO3, H2SO4, acetone, 0°C, 2h | 65%* |
*Theoretical yield based on analogous transformations.
Nucleophilic Substitution and Heterocyclization
Displacement of Leaving Groups
A patent by EPO (EP0336555) describes the preparation of 7-methyl-3-(2-propenyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine via nucleophilic substitution. Although this method targets isothiazole derivatives, analogous steps apply to isoxazole synthesis. The leaving group (e.g., chloride or tosylate) at position 3 of a tetrahydropyridine intermediate is displaced by an oxygen nucleophile (e.g., hydroxylamine derivatives) in the presence of potassium carbonate or tetrabutylammonium hydrogen sulfate.
One-Pot Cyclization-Oxidation
Combining nucleophilic substitution with in situ oxidation streamlines the synthesis. For example, treating 3-chloro-4,5,6,7-tetrahydro-pyridine-2-carboxylate with hydroxylamine in DMF at 100°C induces cyclization, followed by MnO2-mediated oxidation to install the 3(2H)-one moiety. This approach avoids isolating intermediates, improving overall efficiency.
Alternative Pathways: Reductive Amination and Cross-Coupling
Reductive Amination of Isoxazole Precursors
A less conventional route involves reductive amination between 3-amino-isoxazole and cyclic ketones. For instance, reacting 3-aminoisoxazole with piperidin-4-one under hydrogenation conditions (H2, Pd/C) forms the tetrahydropyridine ring while preserving the isoxazole core. This method, however, suffers from moderate regioselectivity (<50%) due to competing imine formations.
Suzuki-Miyaura Cross-Coupling
Modern approaches employ palladium-catalyzed cross-coupling to construct the bicyclic framework. A boronic ester-functionalized isoxazole undergoes coupling with a brominated tetrahydropyridine derivative, followed by intramolecular Heck cyclization. While this method offers precise control over substitution patterns, it requires expensive catalysts and inert conditions, limiting scalability.
Solvent and Base Optimization
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, toluene) enhance cyclization rates by stabilizing transition states through dipole interactions. Non-polar solvents like heptane improve crystallinity of intermediates but prolong reaction times.
Role of Bases
Triethylamine is preferred over inorganic bases (e.g., K2CO3) for acid scavenging due to its compatibility with methanesulfonic acid, forming a separable ionic liquid phase.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pyrrolidinone-based | High atom economy, scalable | Requires oxidation step |
| Nucleophilic | Modular substitution | Low yields for bulky groups |
| Reductive amination | Simple reagents | Poor regioselectivity |
| Cross-coupling | Precise substitution | Costly catalysts |
Análisis De Reacciones Químicas
Tipos de reacciones: THPO experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Es particularmente conocido por su capacidad de actuar como estabilizador en la síntesis de nanopartículas.
Reactivos y condiciones comunes:
Oxidación: THPO se puede oxidar utilizando oxígeno atmosférico u otros agentes oxidantes como el carbonato de plomo.
Reducción: THPO se puede reducir a tris(hidroximetil)fosfina en condiciones específicas.
Sustitución: THPO puede sufrir reacciones de sustitución con varios reactivos para formar derivados con diferentes grupos funcionales.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen tris(hidroximetil)fosfina y varios derivados sustituidos de THPO .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C6H8N2O2
- Molecular Weight : 140.14 g/mol
- IUPAC Name : 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one
- CAS Number : 53602-00-9
The structure of THPO features a fused isoxazole and pyridine ring system, which contributes to its unique pharmacological properties.
Neuropharmacological Effects
THPO has been investigated for its role as a GABA receptor agonist. Gaboxadol, a derivative of THPO, has shown efficacy in treating sleep disorders by selectively activating the delta-containing GABA_A receptors. This selectivity is crucial as it minimizes side effects typically associated with broader GABA_A receptor agonists. Preclinical studies have indicated that gaboxadol may alleviate symptoms of depression and anxiety disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of THPO derivatives against various bacterial strains. For instance, compounds derived from THPO were evaluated for their antibacterial effects against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results demonstrated significant antimicrobial activity, suggesting that modifications to the THPO structure could lead to potent antibacterial agents .
Antiviral Potential
Research has also explored the antiviral properties of THPO-related compounds against influenza viruses. The mechanism involves disrupting protein-protein interactions critical for viral replication. This approach could pave the way for developing new antiviral therapies targeting the influenza polymerase complex .
Synthesis and Derivatives
The synthesis of THPO can be achieved through various methods involving cyclization reactions of appropriate precursors. Notably, one method involves the reaction of pyrrolidin-2-one with isocyanates or isothiocyanates to yield derivatives with enhanced biological activity .
Table 1: Synthesis Routes for THPO Derivatives
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Oriental Journal of Chemistry, researchers synthesized several THPO derivatives and assessed their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 2: Neuropharmacological Applications
A clinical trial investigated gaboxadol's efficacy in patients with insomnia. The trial demonstrated that gaboxadol significantly improved sleep quality without the sedative side effects commonly associated with other sleep medications. This highlights the therapeutic potential of THPO derivatives in managing sleep disorders .
Mecanismo De Acción
THPO ejerce sus efectos a través de su capacidad para estabilizar nanopartículas y actuar como retardante de llama. En la estabilización de nanopartículas, THPO interactúa con la superficie de las nanopartículas, evitando la agregación y controlando su tamaño y forma. Como retardante de llama, THPO forma una capa protectora en la superficie del material, lo que inhibe la propagación de las llamas y reduce la liberación de gases tóxicos durante la combustión .
Compuestos similares:
Cloruro de tetrakis(hidroximetil)fosfonio (THPC): Un precursor de THPO, utilizado en aplicaciones similares pero con propiedades diferentes.
Tris(hidroximetil)fosfina (THP): Una forma reducida de THPO, utilizada en diferentes reacciones químicas y aplicaciones.
Compuestos que contienen fósforo-nitrógeno-silicio: Utilizados en recubrimientos ignífugos y tienen aplicaciones similares a THPO.
Unicidad: THPO es único debido a su doble función como estabilizador y retardante de llama. Su capacidad para estabilizar nanopartículas y actuar como retardante de llama lo convierte en un compuesto versátil en diversas aplicaciones científicas e industriales .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Table 1: Key Pharmacological and Structural Differences Between THPO and Related Compounds
Key Comparative Findings
(1) THPO vs. THIP (Gaboxadol)
- Structural Differences : THPO ([4,5-c] isomer) and THIP ([5,4-c] isomer) differ in ring fusion positions, leading to divergent receptor interactions. THIP preferentially activates extrasynaptic δ-GABAA receptors, enhancing inhibitory thalamic currents , whereas THPO inhibits GABA reuptake via transporters (GATs) .
- Functional Outcomes: THIP (Gaboxadol) demonstrates rapid activation kinetics at α4β2δ receptors (ΔF/F = 1.600 s⁻¹), making it effective for sleep induction . THPO derivatives like O-propargyl-THPO show unique antinociceptive effects distinct from arecoline, with log P values (~1.2) enabling blood-brain barrier penetration .
(2) THPO vs. Nipecotic Acid and exo-THPO
- Selectivity : exo-THPO is 200-fold more potent in astrocytes than neurons, highlighting glia-specific targeting absent in THPO .
(3) THPO vs. THAZ
- Receptor Specificity : THAZ antagonizes glycine receptors in the spinal cord, whereas THPO modulates GABAergic neurotransmission, suggesting complementary roles in pain pathways .
Pharmacokinetic and Clinical Implications
- Lipophilicity : THPO derivatives with higher log P values (e.g., O-propargyl-THPO, log P = 1.2) show enhanced CNS bioavailability compared to nipecotic acid (log P = -0.9) .
- Therapeutic Potential: THIP’s δ-GABAA receptor selectivity underpins its use in insomnia, while THPO’s uptake inhibition may benefit epilepsy and neuropathic pain .
Actividad Biológica
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one, commonly known as gaboxadol (THIP), is a compound that has garnered attention for its unique pharmacological profile as a GABA receptor modulator. Originally developed as a sleep aid, gaboxadol exhibits distinct biological activities primarily through its interaction with GABA receptors. This article reviews the biological activity of gaboxadol, highlighting its mechanism of action, efficacy, and clinical implications based on diverse research findings.
Chemical Structure and Properties
Gaboxadol is characterized by its structural formula:
It has a molecular weight of approximately 138.14 g/mol and is classified as a small molecule. The compound's unique isoxazole ring contributes to its pharmacological properties.
Gaboxadol acts primarily as an agonist at GABA_A receptors, particularly those containing the delta subunit (α4β3δ). This receptor subtype is known for mediating tonic inhibition in the central nervous system. Gaboxadol demonstrates a higher affinity for these extrasynaptic receptors compared to synaptic receptors, which allows it to enhance inhibitory neurotransmission effectively:
- Supra-maximal Agonism : Gaboxadol shows supra-maximal efficacy at α4β3δ GABA_A receptors, leading to prolonged channel openings and enhanced inhibitory effects compared to endogenous GABA .
- Partial Agonism : It acts as a partial agonist at other subtypes such as α1β3γ2 and α4β3γ .
Biological Activity and Efficacy
Gaboxadol has been investigated for various biological activities:
- Sleep Induction : Clinical studies indicate that gaboxadol can increase deep sleep without the reinforcing effects typical of benzodiazepines. It was reported to produce sedation with fewer side effects related to euphoria or misuse potential compared to other sleep aids like zolpidem .
- Neuroprotective Effects : Research suggests that gaboxadol may have neuroprotective properties due to its ability to modulate inhibitory neurotransmission effectively. This could be beneficial in conditions characterized by excitotoxicity .
Case Studies and Clinical Trials
Gaboxadol underwent several clinical trials before its development was halted due to safety concerns. Key findings from these studies include:
- Efficacy in Sleep Disorders : In trials conducted by Lundbeck and Merck, gaboxadol demonstrated significant improvements in sleep quality among participants with insomnia. However, the development was discontinued after March 2007 due to concerns about its safety profile .
- Comparison with Other Sedatives : Gaboxadol was found to produce less euphoria and fewer sedative side effects than traditional benzodiazepines while still effectively promoting sleep .
Comparative Biological Activity Table
| Compound | GABA_A Receptor Affinity | Efficacy | Clinical Use |
|---|---|---|---|
| Gaboxadol (THIP) | High at α4β3δ | Supra-maximal | Investigational sleep aid |
| Benzodiazepines | Variable | High | Anxiety, insomnia |
| Zolpidem | Moderate | High | Insomnia |
Q & A
Q. How is 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one synthesized and characterized for research applications?
Methodological Answer : The synthesis typically involves dehydrogenation-halogenation or cyclization reactions starting from pyridine derivatives. For example, intermediates like 7-(4-hydroxyphenyl)-3-methyl-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one are synthesized via multi-step protocols involving coupling reactions and purification via column chromatography . Characterization employs:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions (e.g., C-3a at 112.5 ppm, C-7a at 158.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., m/z 227.0825 for C₁₃H₁₀N₂O₂) .
- X-ray crystallography (where feasible) to resolve stereochemical ambiguities .
Q. What are the standard pharmacological assays for evaluating GABAA receptor modulation by this compound?
Methodological Answer :
- Electrophysiological recordings in Xenopus oocytes or mammalian neurons: Co-application with GABA or THIP (agonist) to measure potentiation ratios. Current amplitudes are normalized to baseline GABA responses, with Hill equation analysis for EC₅₀/IC₅₀ determination .
- Radioligand binding assays : Competition studies using [³H]muscimol or [³H]flunitrazepam to assess affinity at synaptic (α1β2γ2) vs. extrasynaptic (α4β3δ) GABAA subtypes .
- Behavioral models : Intracerebral infusions in rodents to evaluate sedative or anticonvulsant effects, with THIP doses ranging 2.5–10 mg/kg .
Advanced Research Questions
Q. How does the compound’s efficacy differ between synaptic and extrasynaptic GABAA receptors?
Methodological Answer :
- Subtype-selective assays : Use recombinant receptors (e.g., α4β3δ for extrasynaptic) expressed in HEK293 cells. THIP shows higher potency at δ-containing receptors (EC₅₀ ≈ 1.2 µM) compared to γ2-containing synaptic receptors (EC₅₀ ≈ 10 µM) .
- Context-dependent modulation : In thalamic neurons, THIP (10 µM) preferentially enhances tonic (extrasynaptic) currents over phasic (synaptic) currents, measured via patch-clamp recordings .
- Pharmacological discrimination : Co-application with furosemide (δ-subtype inhibitor) to isolate extrasynaptic contributions .
Q. What methodological considerations are critical for assessing pharmacokinetics and blood-brain barrier (BBB) penetration?
Methodological Answer :
- Solubility optimization : THIP hydrochloride requires DMSO or heated aqueous buffers (>5.2 mg/mL in H₂O) for in vivo dosing .
- BBB permeability assays : Intraperitoneal administration (128 mg/kg LDLo in rodents) combined with microdialysis to measure cerebrospinal fluid (CSF) concentrations .
- Metabolic stability : Liver microsome assays to evaluate cytochrome P450-mediated degradation, with LC-MS/MS quantification of parent compound and metabolites .
Q. How can researchers resolve discrepancies in reported potency across in vitro vs. in vivo models?
Methodological Answer :
- Species-specific receptor profiling : Compare THIP’s EC₅₀ in human GAT-2 transporters (IC₅₀ ≈ 8 µM) vs. murine cortical neurons (IC₅₀ ≈ 15 µM) .
- Buffer composition : Adjust chloride ion concentrations (e.g., 140 mM Cl⁻) to mimic physiological conditions, as anion gradients influence GABAA receptor desensitization .
- Data normalization : Use z-score analysis to account for batch variability in primary neuron preparations .
Contradictions and Limitations
- Receptor subtype specificity : While THIP is reported as a δ-subtype-preferring agonist notes its failure to mimic N₂O-like effects in 5-HT1B/2C assays, suggesting context-dependent efficacy .
- Toxicity variability : LDLo values differ between acute (128 mg/kg) and chronic exposure models, necessitating dose-ranging studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
